

# Application Note: Measuring TEAD-Ligand Affinity using Surface Plasmon Resonance (SPR)

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## Compound of Interest

Compound Name: *TEAD ligand 1*

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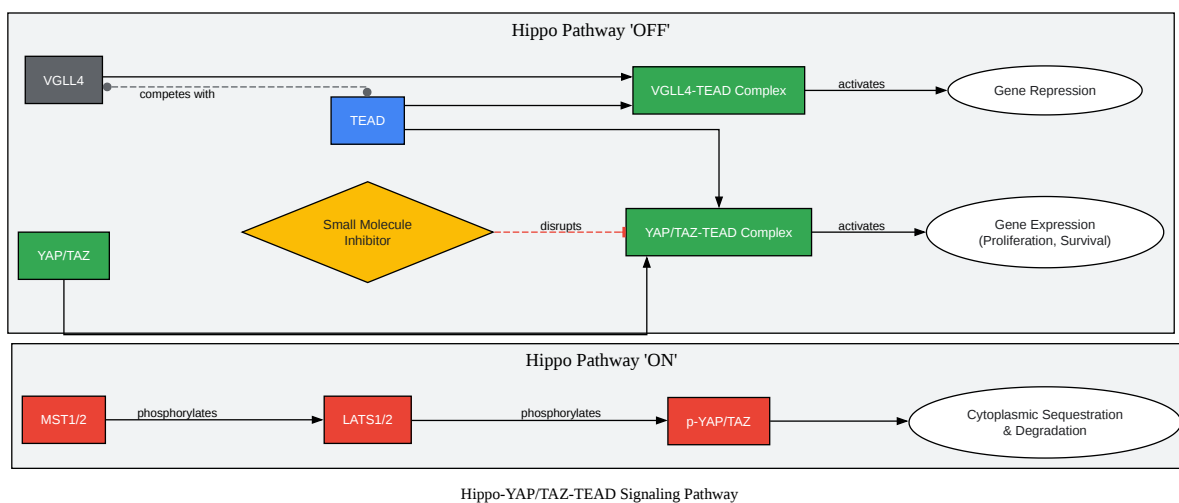
## Introduction

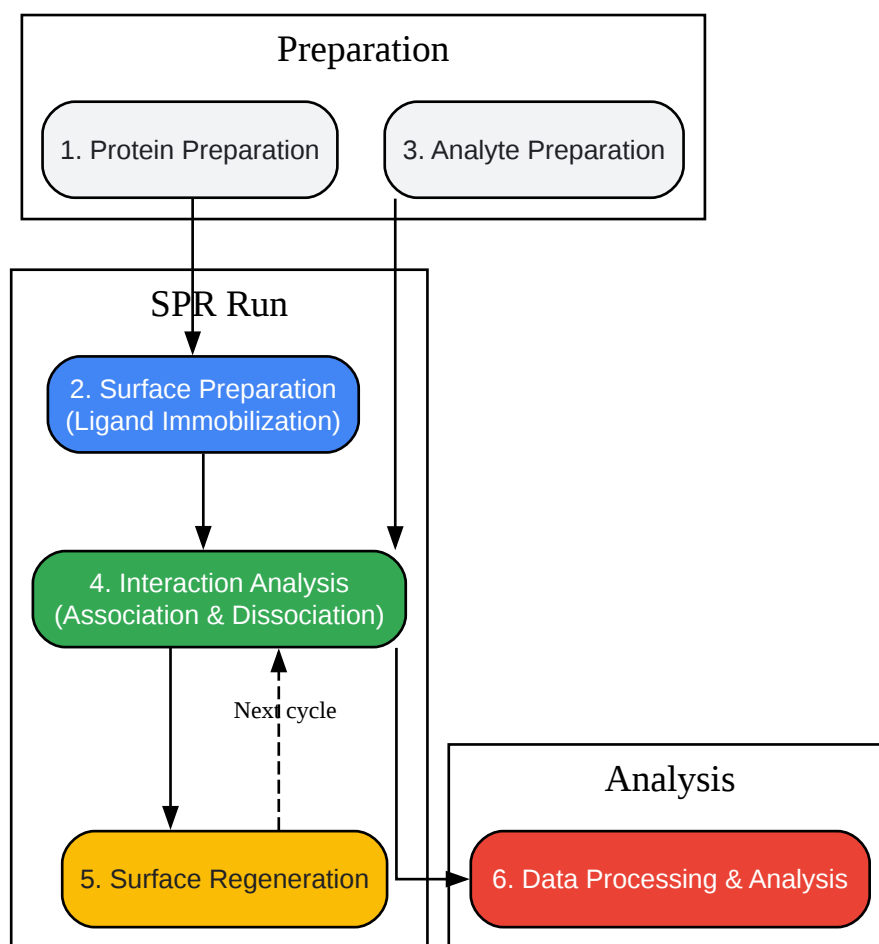
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of cell proliferation, differentiation, and tissue homeostasis.[1][2] They are the primary downstream effectors of the Hippo signaling pathway, mediating the transcriptional output of its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] Dysregulation of the Hippo pathway and subsequent over-activation of TEAD-mediated transcription is a common feature in various cancers, making the TEAD-YAP/TAZ interaction a compelling target for therapeutic intervention.[4][5][6]

Inhibiting the protein-protein interaction (PPI) between TEAD and its co-activators is a promising strategy for cancer drug development.[3][4] Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time quantitative analysis of biomolecular interactions.[7][8][9] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant), which are critical parameters in drug discovery and lead optimization.[9][10] This application note provides a detailed protocol for utilizing SPR to measure the binding affinity of small molecule inhibitors to TEAD proteins.

## Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and cell fate. When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.<sup>[2][5]</sup> Phosphorylated YAP/TAZ is retained in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.<sup>[5][6]</sup> Small molecule inhibitors can disrupt the YAP/TAZ-TEAD complex, thereby suppressing this oncogenic signaling. Additionally, TEAD activity is regulated by other cofactors, such as the transcriptional co-repressor VGLL4, which competes with YAP/TAZ for TEAD binding.<sup>[11][12]</sup>





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- To cite this document: BenchChem. [Application Note: Measuring TEAD-Ligand Affinity using Surface Plasmon Resonance (SPR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361790#surface-plasmon-resonance-spr-for-measuring-tead-ligand-1-affinity]

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